![molecular formula C9H4F3NO B3267819 4,5,7-trifluoro-1H-indole-3-carbaldehyde CAS No. 467457-04-1](/img/structure/B3267819.png)
4,5,7-trifluoro-1H-indole-3-carbaldehyde
Overview
Description
4,5,7-Trifluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H4F3NO. It has a molecular weight of 199.13 . It is a derivative of indole-3-carbaldehyde, which is known to have antifungal properties .
Molecular Structure Analysis
The InChI code for 4,5,7-trifluoro-1H-indole-3-carbaldehyde is 1S/C9H4F3NO/c10-5-1-6(11)9-7(8(5)12)4(3-14)2-13-9/h1-3,13H . This indicates that the molecule consists of a five-membered pyrrole ring fused to a six-membered benzene ring, with the trifluoro groups attached at positions 4, 5, and 7 of the indole ring, and a formyl group at position 3.Physical And Chemical Properties Analysis
4,5,7-Trifluoro-1H-indole-3-carbaldehyde is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Scientific Research Applications
Multicomponent Reactions (MCRs)
4,5,7-trifluoro-1H-indole-3-carbaldehyde: and related indole derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy, combining more than two starting materials to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Specifically, 4,5,7-trifluoro-1H-indole-3-carbaldehyde has been utilized in MCRs from 2014 to 2021, contributing to the assembly of pharmaceutically interesting scaffolds .
Biologically Active Structures
The indole nucleus plays a crucial role in various biological activities. 4,5,7-trifluoro-1H-indole-3-carbaldehyde and its derivatives are essential chemical precursors for generating biologically active structures. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Their inherent functional groups (such as the carbonyl group, CO) facilitate C–C and C–N coupling reactions and reductions, making them valuable in drug synthesis and the creation of heterocyclic compounds .
Antioxidant, Antibiotic, and Anticancer Properties
Indole derivatives, including 4,5,7-trifluoro-1H-indole-3-carbaldehyde, exhibit diverse biological properties:
- Anticancer : The indole nucleus contributes to anticancer agents, making it a promising area of research .
Other Applications
Beyond the mentioned fields, 4,5,7-trifluoro-1H-indole-3-carbaldehyde may find applications in protein kinase inhibition, anti-inflammatory treatments, antihyperglycemic agents, and anti-HIV therapies. Its versatility and potential for diverse functional group modifications make it an exciting compound for future research .
Safety and Hazards
The safety information for 4,5,7-trifluoro-1H-indole-3-carbaldehyde indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
properties
IUPAC Name |
4,5,7-trifluoro-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6(11)9-7(8(5)12)4(3-14)2-13-9/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQHYSGZOYYOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN2)C=O)C(=C1F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-trifluoro-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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